1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole 1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole
Brand Name: Vulcanchem
CAS No.: 1125828-26-3
VCID: VC2110670
InChI: InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3
SMILES: CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54 g/mol

1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole

CAS No.: 1125828-26-3

Cat. No.: VC2110670

Molecular Formula: C10H8BrClN2

Molecular Weight: 271.54 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-5-chlorophenyl)-3-methyl-1h-pyrazole - 1125828-26-3

Specification

CAS No. 1125828-26-3
Molecular Formula C10H8BrClN2
Molecular Weight 271.54 g/mol
IUPAC Name 1-(2-bromo-5-chlorophenyl)-3-methylpyrazole
Standard InChI InChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3
Standard InChI Key QYIGOGBGVKONDY-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br
Canonical SMILES CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br

Introduction

Physical and Chemical Properties

Structural Characteristics

1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole consists of a pyrazole ring with a methyl group at the 3-position, connected to a phenyl ring that features a bromine atom at the 2-position and a chlorine atom at the 5-position. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity. The heterocyclic pyrazole ring contains two adjacent nitrogen atoms, with one nitrogen bearing the phenyl substituent .

Molecular Information

The compound is characterized by specific molecular identifiers that are essential for its classification and documentation in chemical databases. These identifiers ensure accurate representation and tracking of the compound in scientific literature and chemical repositories.

Table 1: Molecular Information of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

ParameterValue
Molecular FormulaC10H8BrClN2
Molecular Weight271.54 g/mol
CAS Number1125828-26-3
PubChem CID25212417
InChIKeyQYIGOGBGVKONDY-UHFFFAOYSA-N
SMILES NotationCC1=NN(C=C1)C2=C(C=CC(=C2)Cl)Br
InChIInChI=1S/C10H8BrClN2/c1-7-4-5-14(13-7)10-6-8(12)2-3-9(10)11/h2-6H,1H3

The molecular formula C10H8BrClN2 indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms in the structure . The SMILES notation and InChI represent standardized methods for encoding the molecular structure in a linear string format, allowing for computational analysis and database searches .

Physical Properties

The physical properties of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole provide important information regarding its behavior under various conditions, which is crucial for handling, storage, and application in research settings.

Table 2: Physical Properties of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole

PropertyValueNote
Physical StateSolidAt room temperature
Density1.56±0.1 g/cm³Predicted value
Boiling Point344.8±37.0°CPredicted value
Recommended StorageDry, Room TemperatureFor stability
AppearanceNot specified in sources-

These properties, particularly the high boiling point, suggest that the compound is relatively stable under normal laboratory conditions . The recommended storage conditions indicate that the compound should be kept in a dry environment at room temperature to maintain its integrity and prevent degradation.

Chemical Reactivity

Reactive Sites

The chemical structure of 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole contains several reactive sites that can participate in various chemical transformations:

  • The halogen substituents (bromine and chlorine) can undergo nucleophilic aromatic substitution reactions, particularly under catalytic conditions

  • The pyrazole ring contains nitrogen atoms that can act as nucleophiles in certain reactions

  • The C-H bonds of the methyl group may be activated under specific conditions for functionalization

These reactive sites make the compound a potential intermediate in organic synthesis, allowing for modification and integration into more complex molecular structures.

Comparative Analysis

Structural Analogs

Understanding the relationship between 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole and structurally similar compounds provides valuable context for predicting its behavior and potential applications. Several structural analogs can be considered:

  • Compounds with different halogen substitution patterns on the phenyl ring

  • Analogs with alternative substituents at the 3-position of the pyrazole ring

  • Compounds with modified linkages between the pyrazole and phenyl rings

One related compound identified in the search results is 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1173246-76-8), which contains a similar pyrazole core structure but with different substitution patterns . Comparing these related structures could provide insights into structure-activity relationships and the impact of specific functional groups on chemical and biological properties.

Structure-Activity Considerations

The specific arrangement of substituents in 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole likely influences its physical, chemical, and potential biological properties. Key structure-activity considerations include:

  • The electron-withdrawing effects of the halogen substituents on the phenyl ring

  • The influence of the methyl group on the electronic properties of the pyrazole ring

  • The steric and electronic effects arising from the connection between the pyrazole and phenyl rings

  • The potential for halogen bonding interactions in biological systems

These structural features may contribute to specific binding interactions with biological targets or influence reactivity in chemical transformations, making them important considerations in the design and development of related compounds for various applications.

Current Research Status

Research Gaps

Despite the potential interest in 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole, several research gaps exist in the current literature based on the provided sources:

  • Limited information on optimized synthesis routes specifically for this compound

  • Scarce data on comprehensive physical properties determined experimentally

  • Insufficient documentation of specific chemical transformations and reactivity

  • Minimal exploration of potential biological activities and structure-activity relationships

These research gaps represent opportunities for further investigation to more fully characterize this compound and explore its potential applications in various fields.

Future Research Directions

Based on the identified research gaps and the properties of similar compounds, several promising directions for future research on 1-(2-Bromo-5-chlorophenyl)-3-methyl-1H-pyrazole include:

  • Development and optimization of efficient synthetic routes

  • Comprehensive characterization of physical and spectroscopic properties

  • Exploration of chemical transformations and functionalization strategies

  • Investigation of potential biological activities and structure-activity relationships

  • Application in the synthesis of more complex structures with specific functions

Focused research in these areas would contribute to a more complete understanding of this compound and potentially unlock new applications in fields such as medicinal chemistry, materials science, and organic synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator